m-PEG24-azide

Vue d'ensemble

Description

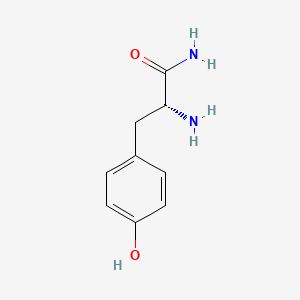

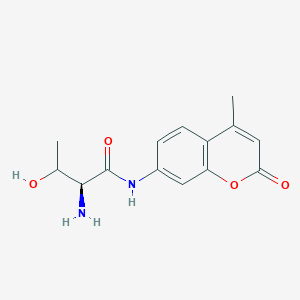

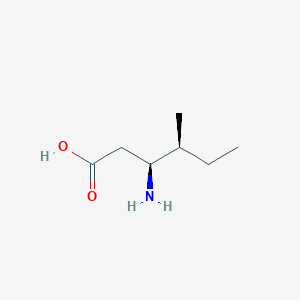

M-PEG24-azide is a polyethylene glycol (PEG)-based PROTAC linker . It is a monodisperse, aqueous soluble PEG linker . The azide group is reactive with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage .

Synthesis Analysis

M-PEG24-azide can be used in the synthesis of a series of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis

The IUPAC Name of m-PEG24-azide is 1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane . The InChI Key is UZZSJVSWGGAHCH-UHFFFAOYSA-N .Chemical Reactions Analysis

The azide group in m-PEG24-azide is reactive with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage .Physical And Chemical Properties Analysis

The molecular weight of m-PEG24-azide is 1114.32 . The formula is C49H99N3O24 . It is a white to off-white oil-like substance . It should be stored at 4°C, sealed storage, away from moisture .Applications De Recherche Scientifique

Enhancing Biomolecule Recognition

- m-PEG24-azide is used in designing platforms for enhanced biomolecule recognition. For instance, long PEG chains, like PEG24, are utilized for installing functional biomolecules, improving recognition capacity in complex biological environments (Du, Jin, & Jiang, 2018).

Facilitating End-Group Quantification

- In conjugation chemistry and targeted drug delivery, functionalized PEG azides are essential. A study describes methods for the synthesis of these compounds and the quantification of azide incorporation, critical for their effective use (Semple, Sullivan, Vojkovský, & Sill, 2016).

Targeted Drug Delivery

- m-PEG24-azide is integral in the formulation of targeted drug delivery systems. For example, it has been used in surface-functionalization of lipopolyplexes for specific internalization into tumor cells (Klein et al., 2018).

Bioimaging Applications

- The compound aids in the creation of fluorescent organic nanoparticles with potential biomedical applications, such as biological imaging (Jiang et al., 2018).

Enhancing Bioorthogonal Reactions

- It has been utilized to develop efficient bioorthogonal reactions for biolabeling and bioconjugation applications (Xie et al., 2018).

Antifouling Coatings

- m-PEG24-azide plays a role in creating antifouling coatings to reduce protein adsorption and improve biocompatibility (Flavel et al., 2013).

Tumor-Specific Imaging

- In the context of high precision in vivo imaging, it forms the basis for PET tracers for tumor-specific targeting and imaging (Stangl et al., 2018).

Biomedical Nanocarriers

- The compound is used in the synthesis of smart nanocarriers for controlled drug release, showcasing light-controlled behaviors (Hu et al., 2014).

Mécanisme D'action

M-PEG24-azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Orientations Futures

Propriétés

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H99N3O24/c1-53-4-5-55-8-9-57-12-13-59-16-17-61-20-21-63-24-25-65-28-29-67-32-33-69-36-37-71-40-41-73-44-45-75-48-49-76-47-46-74-43-42-72-39-38-70-35-34-68-31-30-66-27-26-64-23-22-62-19-18-60-15-14-58-11-10-56-7-6-54-3-2-51-52-50/h2-49H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZSJVSWGGAHCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H99N3O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1114.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG24-azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

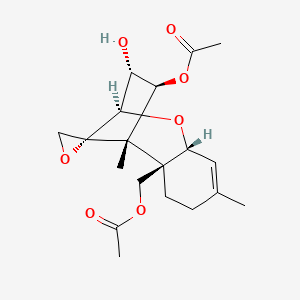

![(2R,4R,5R)-2-[(3R,4R,6R)-4,6-diamino-3-[[(2S)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B7840157.png)

![[(1S,2R,4S)-11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate](/img/structure/B7840160.png)

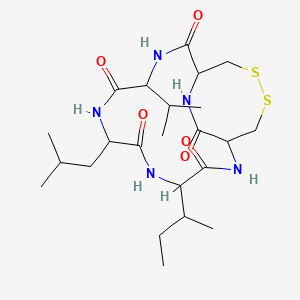

![(6R,9S,12S,15R,18S,21S,24S,27S)-3-[(E,1S,2S)-1-hydroxy-2-methylhex-4-enyl]-4,7,10,13,15,18,22,28,31-nonamethyl-9,12,21,27-tetrakis(2-methylpropyl)-6,24-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclopentatriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B7840172.png)

![(2E,5S,6R,7S,9R,10E,12E,15R,16Z,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-19-[(2R,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid](/img/structure/B7840179.png)

![(1S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1R,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B7840185.png)

![4,13-Dihydroxy-9-(3-hydroxy-4,5-dimethoxyphenyl)-4,4a,8,9-tetrahydro-1aH,7H,12H-8,11a-(azenometheno)[1,2,4]dithiazepino[4,3-b]oxireno[e][1,2]benzoxazin-7-one](/img/structure/B7840190.png)

![[[4-(methylcarbamoyl)phenyl]-diphenylmethyl] (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate](/img/structure/B7840215.png)